molecular formula C24H25N3O3S B11001394 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B11001394
M. Wt: 435.5 g/mol
InChI Key: WSICUKJKZULVOS-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of functional groups, including thiazole, pyrrole, and imine. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common method includes the Michael addition of N-heterocycles to chalcones, followed by cyclization and functional group modifications . The reaction conditions often require specific catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride, to achieve moderate yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity .

Mechanism of Action

The mechanism of action of 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and bioactivity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for scientific research .

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(4-propan-2-ylphenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C24H25N3O3S/c1-14(2)15-5-8-17(9-6-15)27-12-19(28)22(23(27)25)24-26-18(13-31-24)16-7-10-20(29-3)21(11-16)30-4/h5-11,13-14,25,28H,12H2,1-4H3

InChI Key

WSICUKJKZULVOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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